molecular formula C8H8N2O B131727 5-Aminoisoindolin-1-one CAS No. 222036-66-0

5-Aminoisoindolin-1-one

Cat. No. B131727
M. Wt: 148.16 g/mol
InChI Key: RGJCJWXNNDARPQ-UHFFFAOYSA-N
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Description

5-Aminoisoindolin-1-one is a compound that has garnered considerable interest in the pharmaceutical industry due to its potential as a drug. It is a derivative of isoquinolin-1-one, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The amino group at the 5-position is a common feature in this class of compounds and is a key functional group that can interact with biological targets.

Synthesis Analysis

The synthesis of derivatives of 5-aminoisoindolin-1-one, such as 5-aminoisoquinolin-1-one (5-AIQ), has been explored in various studies. For instance, the synthesis of 4-substituted 5-aminoisoquinolin-1-ones has been achieved through a series of reactions starting with bromination, followed by Pd-catalyzed couplings, and finally, demethylation or debenzylation to yield the final products . Another approach involved the use of cyclization reactions of bis(cyanophenyl)propionitriles to synthesize 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, confirming the structure by degradation of a "red pigment" . Additionally, an improved synthesis of 5-amino-1,2-dihydrofuro[2,3-c]isoquinolines was reported using the Truce-Smiles rearrangement, demonstrating the versatility of synthetic methods for such compounds .

Molecular Structure Analysis

The molecular structure of 5-aminoisoindolin-1-one derivatives is characterized by the presence of an amino group at the 5-position of the isoquinoline ring system. This functional group is crucial for the biological activity of these molecules. The derivatives synthesized in the studies often include additional substituents on the isoquinoline ring, which can significantly alter the compound's properties and interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-aminoisoindolin-1-one derivatives are diverse and include bromination, Pd-catalyzed coupling reactions such as Stille, Suzuki, and Buchwald-Hartwig couplings, as well as lithiation and quenching with iodomethane . Cyclization reactions and the Truce-Smiles rearrangement have also been employed to construct the polycyclic heterocyclic structures characteristic of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-aminoisoindolin-1-one derivatives are influenced by the substituents on the isoquinoline ring. For example, the introduction of a trifluoromethylphenyl group at the 4-position resulted in a compound with potent and selective inhibitory activity against poly(ADP-ribose)polymerase-2 (PARP-2), indicating the importance of structural modifications in determining the biological activity . The synthesis of 5-amino group-substituted indeno[1,2-c]isoquinolines has also led to compounds with potent topoisomerase I inhibitory activity, further highlighting the therapeutic potential of these molecules .

Scientific Research Applications

1. Role in PARP Inhibition and Therapeutic Applications

5-Aminoisoquinolin-1-one (5-AIQ) is a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs), playing a significant role in cellular responses to DNA damage. This compound demonstrates protective activity in various models such as haemorrhagic shock, myocardial infarction, and organ transplantation. Moreover, it exhibits anti-inflammatory properties by modulating cytokine and adhesion molecule expression and shows potential in treating arthritis, Parkinson's disease, multiple sclerosis, and other inflammatory conditions (Threadgill, 2015).

2. Biochemical and Pharmacological Tool in PARPs Study

5-AIQ is utilized extensively as a biochemical and pharmacological tool to investigate the inhibitory effects of PARPs. This compound is also used in studies exploring its metabolic stability and pharmacokinetics, indicating its significance in scientific research related to enzyme inhibition (Iqbal et al., 2022).

3. Involvement in Synthetic Chemistry

The compound is integral in the synthesis of various chemical structures. For instance, it is used in the palladium-catalyzed cyclocarbonylation of 2-halobenzaldehydes and hydrazines to produce 2-aminoisoindolin-1-ones, demonstrating its utility in complex chemical synthesis processes (Han et al., 2013).

4. Utility in Drug Development and Inhibitory Studies

5-AIQ has been investigated for its role in the development of new drugs and as a key functional group in various medications. Its potential in drug development is underscored by studies evaluating its genotoxicity, further emphasizing its importance in pharmaceutical research (Vinod et al., 2010).

5. In Radiotherapeutic Applications

5-AIQ has been explored in the context of radioiodination for targeting poly(ADP-ribose) polymerase in carcinoma cells. This research indicates the compound's potential in developing specific radiotracers for cancer diagnosis and therapy (El-Hamoly et al., 2020).

Safety And Hazards

The safety data sheet for 5-Aminoisoindolin-1-one indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

5-amino-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJCJWXNNDARPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620761
Record name 5-Amino-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminoisoindolin-1-one

CAS RN

222036-66-0
Record name 5-Amino-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2,3-dihydro- isoindol-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 16.2 g (100 mmol) of 6-aminophthalimide, 9.6 g (100 mmol) of methanesulfonic acid, and 4.0 g of 10% Pd/C in 140 mL of TFA was hydrogenated overnight at 50 psi. The catalyst was filtered off and and the filtrate concentrated on a rotary evaporator. The residue was diluted with 70 mL of ice water, adjusted to pH 8 with K2CO3, and chilled in an ice bath. The resulting solid was filtered to give 6.7 g of a 5:4 ratio of 5-amino:6-amino lactam isomers. Recrystallization from hot ethanol/water afforded 1.45 g of undesired isomer. The filtrate was preabsorbed onto silica gel and chromatographed with TEA:MeOH:methylene chloride (1:2:47). The resulting solid was slurried in methylene chloride/MeOH and filtered to afford a low yield of 5-amino-2,3-dihydro-isoindol-1-one: 1H NMR (DMSO-d6): δ4.13 (s, 2H), 5.67 (s, 2H), 6.55 (dd, J=8.7, 1.9 Hz, 1H), 6.55 (d, J=1.9 Hz, 1H), 7.25 (d, J=8.7 Hz, 1H), 7.83 (s, 1H); APCI−MS m/z 149 (M+H)+.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One
[Compound]
Name
6-amino lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Iron powder (2.51 g, 45 mmol), water (0.97 ml) and HCl (37%, 0.74 ml), were added to a stirred suspension of the 5-nitroisoindolin-1-one (800 mg, 4.5 mmol) from step 2 of this example in EtOH (11.2 ml). The mixture was heated at 95° C. for 2 h. Ammonia (7N in MeOH) was added (1 mL) to make the pH of the mixture alkaline. The mixture was filtered to removed undissolved solids and the filter cake washed with EtOH (2×40 ml). The filtrate and organic washes were combined and concentrated in vacuum to give the titled compound.
Name
Quantity
0.97 mL
Type
reactant
Reaction Step One
Name
Quantity
0.74 mL
Type
reactant
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
11.2 mL
Type
solvent
Reaction Step Five
Name
Quantity
2.51 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of 5-nitroisoindolin-1-one (60 mg, 0.337 mmol) in methanol (20 mL) was added palladium on carbon (10%, 50 mg). The mixture was stirred under an atmosphere of hydrogen for 1 hour. Filtration through Celite, followed by concentration led to 5-aminoisoindolin-1-one as a tan solid (38 mg, yield 76.2%).
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a suspension of Fe (1.1 g, 19.6 mmole), NH4Cl (1.5 g, 28 mmole) in a mixture of ethanol/water (30 ml/7 ml) at 80° C. was added a mixture of 5-Nitro-2,3-dihydro-isoindol-1-one (1 g, 5.6 mmole) in 10 ml ethanol. The reaction mixture was stirred at 80° C. for 2 hours. Mixture was cooled down, filtered off, solid was washed with 50 ml ethanol. The filtrate was concentrated, taken into 50 ml ethylacetate, washed with 20 ml water. Organic layer was dried over Na2SO4, filtered and concentrated to give about 900 mg crude. Trituration with methyl t-butylether gave 400 mg pure product, 48% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.5 g
Type
reactant
Reaction Step Four
Name
Quantity
1.1 g
Type
catalyst
Reaction Step Four
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminoisoindolin-1-one
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5-Aminoisoindolin-1-one
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5-Aminoisoindolin-1-one
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5-Aminoisoindolin-1-one
Reactant of Route 5
5-Aminoisoindolin-1-one
Reactant of Route 6
Reactant of Route 6
5-Aminoisoindolin-1-one

Citations

For This Compound
5
Citations
L Fu, X Liu, C Ling, J Cheng, X Guo, H He… - Bioorganic & medicinal …, 2012 - Elsevier
We report herein the design, synthesis, and structure–activity relationship studies of conformationally restricted mutilin 14-carbamates based on the structure of SB-222734. The …
Number of citations: 29 www.sciencedirect.com
W Wei, Z Feng, Z Liu, X Li, H He, K Ran, Y Shi… - European Journal of …, 2022 - Elsevier
… After substitution by 5-aminoisoindolin-1-one, compound 48 was seven-fold less potent than 8. These results implied that methoxy at the ortho-position or methyl at the meta-position of …
Number of citations: 9 www.sciencedirect.com
Y Wang, H Wang, X Jiang, Z Jiang, T Guo, X Ji, Y Li… - Molecules, 2019 - mdpi.com
… Compound 6 was synthesized from 5-aminoisoindolin-1-one 3 and 4-iodotoluene using general procedure A as a yellow solid. The yield was 45.69%. H-NMR (400 MHz, DMSO-d 6 ) δ …
Number of citations: 8 www.mdpi.com
C Zhang, W Qi, Y Li, M Tang, T Yang… - Journal of Medicinal …, 2021 - ACS Publications
TYK2 mediates signaling of IL-23, IL-12, and Type I IFN-driven responses that are critical in immune-mediated diseases. Herein, we report the design, synthesis, and structure–activity …
Number of citations: 13 pubs.acs.org
AW Garofalo, J Bright, S De Lombaert… - Journal of Medicinal …, 2020 - ACS Publications
Pathogenic variants in the leucine-rich repeat kinase 2 (LRRK2) gene have been identified that increase the risk for developing Parkinson’s disease in a dominantly inherited fashion. …
Number of citations: 27 pubs.acs.org

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